Acide 2-(4-hydroxy-2-phényl-1,3-thiazol-5-yl)acétique

Vue d'ensemble

Description

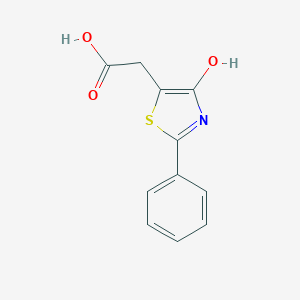

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is an organic compound with the molecular formula C11H9NO3S. It is a thiazole derivative, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Applications De Recherche Scientifique

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, indicating that they may have multiple effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in scavenging free radicals, thereby exhibiting antioxidant properties . Additionally, 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid can bind to certain proteins, altering their conformation and function, which can impact various cellular processes.

Cellular Effects

The effects of 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses . By inhibiting NF-κB activation, 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid can reduce the expression of pro-inflammatory genes. Furthermore, it affects cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species, thereby protecting cells from oxidative damage.

Molecular Mechanism

At the molecular level, 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to and inhibit specific enzymes. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory mediators . This inhibition leads to a reduction in the production of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid have been studied in various laboratory settings. Over time, this compound has shown stability under physiological conditions, maintaining its biochemical activity . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have indicated that continuous exposure to 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid can lead to sustained antioxidant and anti-inflammatory effects, contributing to improved cellular function and reduced oxidative stress.

Dosage Effects in Animal Models

In animal models, the effects of 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid vary with different dosages. At lower doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it can cause adverse effects, including toxicity and cellular damage. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects. Therefore, careful dosage optimization is crucial for its therapeutic application.

Metabolic Pathways

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is crucial for its activity and function. It has been observed to accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . Additionally, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2-aminothiazole derivatives with appropriate reagents. One common method includes the condensation of 2-aminothiazole with phenylacetic acid under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 4-position of the thiazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(4-oxo-2-phenyl-1,3-thiazol-5-yl)acetic acid.

Reduction: Formation of 2-(2-phenyl-1,3-thiazol-5-yl)acetic acid.

Substitution: Formation of various substituted thiazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid

- 4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid

- 2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid

Uniqueness

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is unique due to the presence of the hydroxyl group at the 4-position of the thiazole ring, which imparts specific chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding and interactions, enhancing its potential as a therapeutic agent .

Activité Biologique

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS No. 133834-03-4) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a phenolic hydroxyl group, contributing to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and neuroprotective effects based on recent research findings.

- Molecular Formula : C₁₁H₉NO₃S

- Molecular Weight : 235.26 g/mol

- Melting Point : 196–200 °C (dec.)

- Structure : The compound features a thiazole ring substituted with a phenyl group and a carboxylic acid functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |

| Jurkat (T-cell leukemia) | <1.61 | |

| U251 (human glioblastoma) | <10 |

The structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring and specific substitutions on the phenyl group are crucial for enhancing cytotoxic activity against these cell lines. For instance, modifications that increase electron density on the phenyl ring have been shown to improve activity significantly.

Antibacterial and Antifungal Activity

The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating moderate to good antibacterial activity.

| Bacteria | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | |

| Escherichia coli | 8.33 - 23.15 | |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Neuroprotective Effects

In addition to its anticancer and antibacterial activities, preliminary research indicates potential neuroprotective effects of this compound through modulation of AMPA receptors, which are critical in synaptic transmission and plasticity in the central nervous system.

A recent study demonstrated that thiazole derivatives could act as negative allosteric modulators of GluA2 AMPA receptors, with implications for treating neurodegenerative diseases.

Case Studies

- Antitumor Efficacy in Animal Models : In vivo studies using murine models of cancer have shown that administration of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid resulted in reduced tumor growth and improved survival rates compared to control groups.

- Synergistic Effects with Other Anticancer Agents : Combination therapies involving this compound and established chemotherapeutics like doxorubicin have been investigated, revealing enhanced efficacy and reduced side effects.

Propriétés

IUPAC Name |

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-9(14)6-8-10(15)12-11(16-8)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTOFOSPABEIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441456 | |

| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133834-03-4 | |

| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.